REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([OH:7])=[N:3][CH:2]=1.[N:8]1CCC[N:12]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][C:13]=12.C(#[N:21])C>>[N:1]1[CH:6]=[CH:5][C:4]([O:7][N:8]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[N:12]=[N:21]2)=[N:3][CH:2]=1
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C=C1)O
|
Name
|
(1H-benzo[d][1,2,3]triazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate(V)
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
820 μL
|
Type
|
reactant
|
Smiles
|
N=1CCCN2C1CCCCC2
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography (0 to 70% EtOAc/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |